molecular formula C10H14ClNOS B15319154 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol

4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol

Cat. No.: B15319154
M. Wt: 231.74 g/mol
InChI Key: LSFIPIJJJKRLGS-UHFFFAOYSA-N
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Description

4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a 5-chlorothiophen-2-ylmethyl group and a hydroxyl group at the 4-position. This compound is part of the piperidine family, which is known for its significant role in the pharmaceutical industry due to its presence in various bioactive molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol typically involves the reaction of 5-chlorothiophene-2-carbaldehyde with piperidin-4-ylmethanol under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing the substrate from accessing the active site. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 4-((5-Bromothiophen-2-yl)methyl)piperidin-4-ol
  • 4-((5-Methylthiophen-2-yl)methyl)piperidin-4-ol
  • 4-((5-Fluorothiophen-2-yl)methyl)piperidin-4-ol

Uniqueness

4-((5-Chlorothiophen-2-yl)methyl)piperidin-4-ol is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making the compound a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C10H14ClNOS

Molecular Weight

231.74 g/mol

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]piperidin-4-ol

InChI

InChI=1S/C10H14ClNOS/c11-9-2-1-8(14-9)7-10(13)3-5-12-6-4-10/h1-2,12-13H,3-7H2

InChI Key

LSFIPIJJJKRLGS-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CC2=CC=C(S2)Cl)O

Origin of Product

United States

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